

Application Notes and Protocols for C6 Urea Ceramide in In Vitro Studies

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Compound of Interest

Compound Name: C6 Urea Ceramide

Cat. No.: B1640544

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Introduction

C6 Urea Ceramide is a potent and specific inhibitor of neutral ceramidase (nCDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine.[1][2] By inhibiting nCDase, **C6 Urea Ceramide** effectively increases intracellular levels of endogenous ceramides.[1][2] Ceramide itself is a critical bioactive sphingolipid that functions as a second messenger in a variety of cellular processes, including the induction of apoptosis, cell cycle arrest, and autophagy.[3] These application notes provide a detailed guide for the use of **C6 Urea Ceramide** in in vitro studies, with a focus on determining its optimal concentration and outlining protocols for key experimental assays.

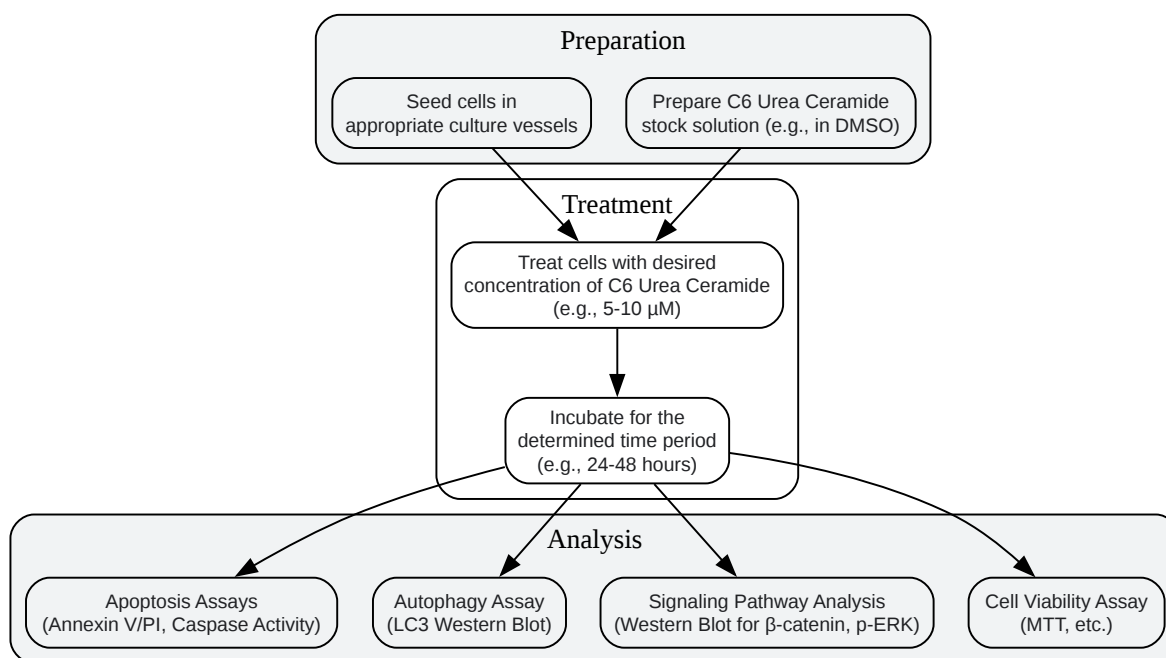
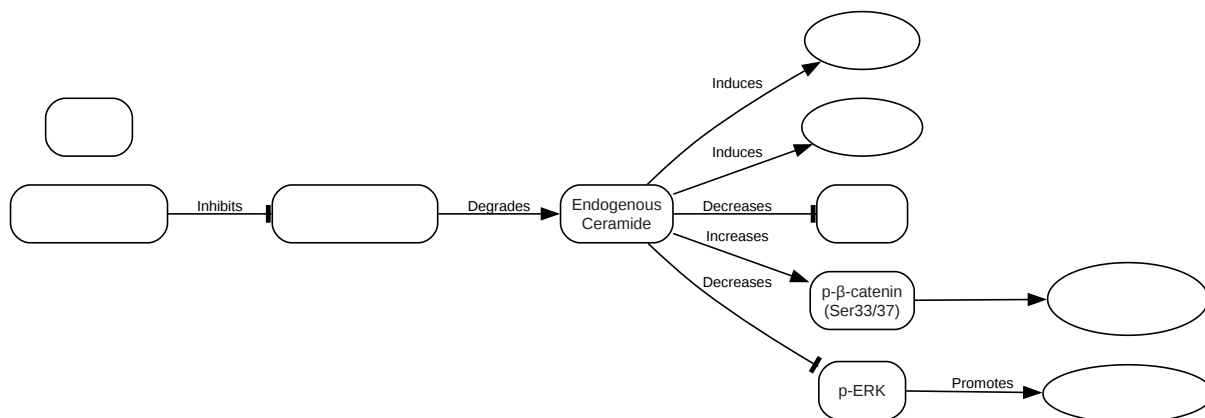
Data Presentation: Optimal Concentration of C6 Urea Ceramide

The optimal concentration of **C6 Urea Ceramide** for in vitro studies typically ranges from 5 to 10 μM . This concentration has been shown to be effective in various cancer cell lines, inducing apoptosis and autophagy while exhibiting minimal toxicity to non-cancerous cells.[1][2][3] Below is a summary of effective concentrations and observed effects in different cell lines.

Cell Line	Concentration Range	Observed Effects	Reference
HT-29 (Colon Cancer)	5 - 10 μ M	Inhibition of proliferation, induction of apoptosis and autophagy, decreased total β -catenin, and decreased ERK phosphorylation.	[1] [2] [3]
HCT116 (Colon Cancer)	5 - 10 μ M	Decreased total and phosphorylated β -catenin, and decreased ERK phosphorylation.	[1] [3]
RIE-1 (Non-cancerous Rat Intestinal Epithelial)	5 - 10 μ M	No significant toxicity or effect on cell viability.	[2] [3]
Mouse Embryonic Fibroblasts (MEFs)	Not specified	Increased total ceramide levels in wild-type MEFs.	[2]

Signaling Pathway of C6 Urea Ceramide

C6 Urea Ceramide's primary mechanism of action is the inhibition of neutral ceramidase, leading to the accumulation of intracellular ceramide. This increase in ceramide triggers downstream signaling events that can lead to apoptosis and autophagy. Key pathways affected include the Wnt/ β -catenin and the ERK signaling pathways.



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